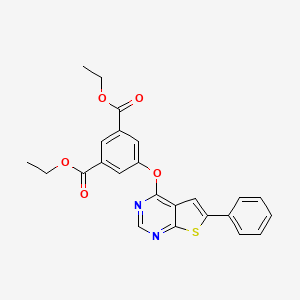

Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate

CAS No.:

Cat. No.: VC16073925

Molecular Formula: C24H20N2O5S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20N2O5S |

|---|---|

| Molecular Weight | 448.5 g/mol |

| IUPAC Name | diethyl 5-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzene-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C24H20N2O5S/c1-3-29-23(27)16-10-17(24(28)30-4-2)12-18(11-16)31-21-19-13-20(15-8-6-5-7-9-15)32-22(19)26-14-25-21/h5-14H,3-4H2,1-2H3 |

| Standard InChI Key | RJCUEYQWVGGWMX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C(=O)OCC |

Introduction

Synthesis and Preparation

While specific synthesis details for Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate are not readily available, compounds with similar thienopyrimidine cores are typically synthesized through reactions involving functionalized iminophosphoranes and isocyanates under mild conditions . The synthesis of related compounds often involves multi-step processes, including cyclization reactions and subsequent modifications to introduce the desired functional groups.

Biological and Pharmaceutical Applications

Thienopyrimidine derivatives have been explored for their biological activities, including antimicrobial and anticancer properties . Although specific data on Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate is scarce, its structural similarity to other biologically active compounds suggests potential applications in these areas.

Data and Research Findings

Given the limited specific research on Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate, we can look at related compounds for insights into potential biological activities and synthesis strategies. The following table summarizes some general properties and applications of related thienopyrimidine compounds:

| Compound | Structure Features | Potential Applications |

|---|---|---|

| Thienopyrimidines | Fused thieno[2,3-d]pyrimidine ring | Antimicrobial, anticancer |

| Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate | Thieno[2,3-d]pyrimidine linked to isophthalate | Potential pharmaceutical or material applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume